molecular formula C12H21N3O5 B3725069 diethyl [amino(2-isobutyrylhydrazino)methylene]malonate

diethyl [amino(2-isobutyrylhydrazino)methylene]malonate

Cat. No. B3725069
M. Wt: 287.31 g/mol
InChI Key: LUKZHUGRJVAJKS-FLIBITNWSA-N
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Description

Diethyl [amino(2-isobutyrylhydrazino)methylene]malonate, also known as AIMDHM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the malonate family of compounds, which are commonly used in organic synthesis.

Mechanism of Action

The mechanism of action of diethyl [amino(2-isobutyrylhydrazino)methylene]malonate is not fully understood. However, it is believed to act as a nucleophile in organic reactions, and may also have potential as a metal chelator.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of diethyl [amino(2-isobutyrylhydrazino)methylene]malonate. However, it has been shown to have low toxicity in animal studies, and is considered to be relatively safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl [amino(2-isobutyrylhydrazino)methylene]malonate is its versatility as a precursor for the synthesis of a wide range of novel compounds. It is also relatively easy to synthesize in the laboratory, and has low toxicity. However, its potential as a metal chelator may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on diethyl [amino(2-isobutyrylhydrazino)methylene]malonate. One area of interest is the development of new pharmaceutical compounds based on its structure. It may also have potential as a fluorescent probe for bioimaging, and as a metal chelator for environmental remediation. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.

Scientific Research Applications

Diethyl [amino(2-isobutyrylhydrazino)methylene]malonate has been used in a variety of scientific research applications, including as a precursor for the synthesis of novel compounds with potential pharmaceutical activity. It has also been used as a reactant in the preparation of fluorescent probes for bioimaging.

properties

IUPAC Name

ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N'-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5/c1-5-19-11(17)8(12(18)20-6-2)9(13)14-15-10(16)7(3)4/h7,17H,5-6H2,1-4H3,(H2,13,14)(H,15,16)/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZHUGRJVAJKS-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NNC(=O)C(C)C)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(/C(=N\NC(=O)C(C)C)/N)\C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl [amino(2-isobutyrylhydrazino)methylene]malonate

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